![molecular formula C18H17N3O B2667324 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 843624-76-0](/img/structure/B2667324.png)
4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects, and presents relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O with a molecular weight of approximately 291.36 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Anti-inflammatory Activity
Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the interaction of benzimidazole compounds with various receptors, such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, contributing to their anti-inflammatory properties . The incorporation of specific substituents can enhance selectivity for cyclooxygenase (COX) enzymes, with some derivatives showing up to 470-fold selectivity for COX-2 over COX-1, comparable to established drugs like celecoxib .
Compound | COX-2 Selectivity | IC50 (µM) |
---|---|---|
Benzimidazole Derivative A | 470-fold | 0.007 |
Celecoxib | 375-fold | - |
Rofecoxib | 200-fold | - |
Anticancer Activity
Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole structure have shown promising results in inhibiting various cancer cell lines. A notable study reported that specific derivatives exhibited IC50 values in the nanomolar range against different cancer types, indicating potent antiproliferative activity .
Case Study:
In a recent evaluation of substituted benzimidazoles, a compound demonstrated an IC50 value of 25.3 nM against KG1 cell lines and 77.4 nM against SNU16 cell lines, suggesting strong anticancer efficacy .
Neuroprotective Effects
The neuroprotective properties of benzimidazole derivatives have also been investigated. Some studies suggest that these compounds can modulate pathways involved in neurodegenerative diseases by inhibiting kinases associated with apoptosis and inflammation . The design of specific derivatives targeting these pathways may lead to novel treatments for conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. SAR studies indicate that modifications at specific positions on the benzimidazole ring can significantly alter potency and selectivity against various biological targets .
科学研究应用
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one. Research indicates that compounds with similar structures exhibit significant inhibitory effects against Hepatitis C Virus (HCV), particularly targeting the non-structural protein NS5A. For instance, related compounds have shown EC50 values in the nanomolar range against HCV, suggesting a promising avenue for further development in antiviral therapies .
Anti-inflammatory Effects
Benzimidazole derivatives are noted for their anti-inflammatory properties. In various models, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide production. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .
Analgesic Properties
The analgesic potential of this compound has been explored in animal models, where it exhibited notable pain relief comparable to established analgesics like diclofenac. Studies reported a decrease in pain response in models of acetic acid-induced writhing, indicating its efficacy as an analgesic agent .
Case Studies
Several case studies have been documented regarding the efficacy of benzimidazole derivatives:
Study | Findings |
---|---|
Gaba and Mohan (2015) | Reported significant analgesic and anti-inflammatory effects at doses of 100 mg/kg. |
Kumar et al. (2015) | Found that certain derivatives displayed superior analgesic activity compared to standard treatments. |
Chang et al. (2012) | Developed derivatives that effectively inhibited Helicobacter pylori, showcasing potential gastrointestinal applications. |
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)18-19-15-4-2-3-5-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKTEORPLKJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。